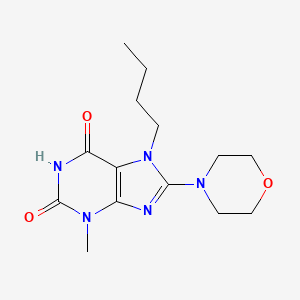

7-butyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Description

7-Butyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a butyl group at position 7, a methyl group at position 3, and a morpholino substituent at position 8.

Properties

IUPAC Name |

7-butyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O3/c1-3-4-5-19-10-11(17(2)14(21)16-12(10)20)15-13(19)18-6-8-22-9-7-18/h3-9H2,1-2H3,(H,16,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZNEPATTVCDNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the butyl, methyl, and morpholino groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

7-butyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can modify the functional groups attached to the purine core.

Substitution: The butyl, methyl, and morpholino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of purine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that 7-butyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione exhibits potential anticancer properties. It acts as an inhibitor of specific kinases involved in cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

2. Antiviral Properties

The compound has demonstrated antiviral activity against several viruses by inhibiting viral replication mechanisms. Its structure allows it to interact with viral enzymes, potentially disrupting their function and preventing the spread of infection .

3. Neuroprotective Effects

Recent studies have suggested that this purine derivative may offer neuroprotective benefits by modulating adenosine receptors in the brain. This modulation can help mitigate neurodegenerative diseases such as Alzheimer’s and Parkinson’s by reducing oxidative stress and inflammation .

Biochemical Applications

1. Enzyme Inhibition

this compound has been investigated for its ability to inhibit enzymes such as phosphodiesterases (PDEs) and protein kinases. This inhibition can lead to altered signaling pathways within cells, providing insights into cellular processes and potential therapeutic targets .

2. Molecular Biology Research

In molecular biology, this compound serves as a valuable tool for studying nucleic acid interactions and cellular signaling pathways. Its unique structure allows researchers to explore its effects on RNA and DNA synthesis, providing a deeper understanding of genetic regulation .

Case Studies

Mechanism of Action

The mechanism of action of 7-butyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

The following table summarizes key structural analogs and their functional differences:

*Calculated based on molecular formula C₁₄H₂₃N₅O₃.

Structural and Functional Analysis

Position 7 Modifications

- Butyl vs. But-2-ynyl (Linagliptin) : The target compound’s linear butyl group at position 7 contrasts with the unsaturated but-2-ynyl group in Linagliptin. The but-2-ynyl group in Linagliptin enhances rigidity and may influence DPP-4 binding affinity, while the butyl group in the target compound could increase lipophilicity and alter metabolic stability .

- Butyl vs. The butyl group in the target compound may prioritize hydrophobic interactions in binding pockets .

Position 8 Modifications

- Morpholino vs. Aminopiperidine (Linagliptin): The morpholino group in the target compound lacks the basic amine present in Linagliptin’s 3-aminopiperidine substituent. This difference could reduce off-target interactions with cationic binding sites while maintaining solubility via the oxygen atom .

- Morpholino vs. This may shift activity from CNS-related targets (e.g., adenosine receptors) to kinases or proteases .

- Morpholino vs. Bromo (): The bromo substituent in 8-bromo-7-(but-2-ynyl)-3-methylpurine-dione acts as a leaving group for further functionalization. The morpholino group in the target compound suggests a focus on direct biological activity rather than synthetic utility .

Pharmacological Implications

- DPP-4 Inhibition Potential: Linagliptin’s success as a DPP-4 inhibitor highlights the importance of position 8 substituents in target engagement. The morpholino group in the target compound may mimic Linagliptin’s piperidine by providing a hydrogen-bond acceptor, though its lack of a protonatable nitrogen could reduce potency .

- Kinase Selectivity: Compounds like 39 () and the fluorobenzyl-morpholino analog () demonstrate that bulky substituents at position 7 and 8 enhance kinase selectivity. The target compound’s butyl-morpholino combination may optimize steric and electronic interactions for kinase inhibition .

Biological Activity

7-butyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family, characterized by its unique structural features, including a butyl group and a morpholino moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C14H21N5O3

- Molecular Weight : 297.35 g/mol

- IUPAC Name : 7-butyl-3-methyl-8-morpholino-1H-purine-2,6-dione

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The purine structure allows it to mimic natural nucleotides, facilitating its role in biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism.

- Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways, potentially influencing cell proliferation and apoptosis.

- Antiviral and Anticancer Activity : Preliminary studies suggest that this compound exhibits antiviral properties against certain viruses and anticancer effects by disrupting cancer cell growth.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. A study conducted on various cancer cell lines revealed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 10 | Inhibition of cell proliferation |

| HeLa (Cervical) | 12 | Disruption of DNA synthesis |

These results suggest that the compound's mechanism involves both apoptotic pathways and inhibition of critical cellular processes necessary for cancer cell survival.

Antiviral Activity

In vitro studies have shown that this compound possesses antiviral activity against herpes simplex virus (HSV). The mechanism appears to involve interference with viral replication:

| Virus | EC50 (µM) | Mode of Action |

|---|---|---|

| HSV Type 1 | 20 | Inhibition of viral DNA polymerase |

| HSV Type 2 | 25 | Disruption of viral envelope integrity |

Case Studies

- Study on MCF-7 Cells : A detailed investigation into the effects of the compound on MCF-7 breast cancer cells demonstrated that treatment led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating a shift towards apoptosis.

- Antiviral Efficacy Against HSV : In a controlled study, the compound was administered to infected cells, resulting in a significant reduction in viral titers compared to untreated controls, highlighting its potential as an antiviral agent.

Q & A

Q. What are the recommended synthetic routes for 7-butyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, substituting a bromine atom at the 8-position (as seen in structurally similar purine-diones ) with morpholine under anhydrous conditions (e.g., DMF, 80°C, 12 hrs) typically yields 60–75% product. Optimization requires precise control of stoichiometry (1:1.2 molar ratio of brominated precursor to morpholine) and exclusion of moisture to avoid side reactions. Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for purification .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of 1H/13C NMR to confirm substitution patterns (e.g., morpholine’s characteristic proton signals at δ 3.6–3.8 ppm and absence of bromine peaks). High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (C₁₈H₂₆N₆O₃: 374.21 g/mol). X-ray crystallography (if crystals are obtainable) provides definitive proof of the 8-morpholino substitution, as demonstrated for analogous purine-diones .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer: Discrepancies may arise from assay-specific variables (e.g., cell permeability, protein binding). To address this:

- Perform dose-response curves in parallel assays (e.g., enzymatic vs. cell-based).

- Use isothermal titration calorimetry (ITC) to quantify binding affinity directly, bypassing cellular variables .

- Cross-validate with molecular docking simulations to assess target interactions (e.g., kinase ATP-binding pockets) .

Q. How can researchers design experiments to probe the compound’s metabolic stability in vivo?

Methodological Answer:

Q. What computational methods predict the compound’s solubility and bioavailability?

Methodological Answer:

- Quantitative Structure-Property Relationship (QSPR) models using descriptors like logP (calculated: ~2.1) and polar surface area (PSA: ~90 Ų).

- Molecular dynamics simulations in explicit solvent (e.g., water/octanol) assess aggregation tendencies .

- Validate predictions with shake-flask solubility tests (pH 7.4 buffer) .

Experimental Design Challenges

Q. How should researchers optimize reaction conditions to minimize 3-methyl group oxidation during synthesis?

Methodological Answer:

- Use inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT) in the reaction medium.

- Monitor reaction progress via TLC to terminate before byproduct formation.

- Replace harsh oxidants (e.g., KMnO₄) with milder alternatives (e.g., TEMPO/O₂) for sensitive intermediates .

Q. What analytical techniques differentiate between polymorphic forms of this compound?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) detects melting-point variations (∆Tm > 5°C indicates polymorphism).

- Powder X-ray Diffraction (PXRD) identifies distinct crystalline phases.

- Solid-state NMR resolves hydrogen-bonding networks .

Data Interpretation and Theoretical Frameworks

Q. How can conflicting spectral data (e.g., NMR vs. IR) be reconciled for structural confirmation?

Methodological Answer:

- Re-examine sample purity via HPLC-UV (>95% purity required).

- Assign ambiguous peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare experimental IR carbonyl stretches (~1700 cm⁻¹ for purine-diones) with DFT-calculated vibrational spectra .

Q. What theoretical models explain the compound’s selectivity for kinase targets over adenosine receptors?

Methodological Answer:

- Molecular docking (AutoDock Vina) identifies key interactions (e.g., morpholino oxygen with kinase catalytic lysine).

- Free-energy perturbation (FEP) calculations quantify binding energy differences between targets.

- Validate with mutagenesis studies (e.g., alanine-scanning of kinase active sites) .

Stability and Degradation Studies

Q. What storage conditions prevent hydrolytic degradation of the morpholino substituent?

Methodological Answer:

- Store at -20°C in anhydrous DMSO or under inert gas (argon).

- Avoid aqueous buffers (pH > 7 accelerates hydrolysis).

- Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS .

Advanced Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.